molecular formula C10H14N2 B1620671 1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine CAS No. 39161-58-5

1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine

Cat. No. B1620671
CAS RN: 39161-58-5
M. Wt: 162.23 g/mol
InChI Key: RFRZYBRMESKXKP-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine, also known as hexahydrobenzodiazocine , is a synthetic compound with the following chemical formula: C12H18N2 . It belongs to the class of polycyclic compounds and is commonly used in the fragrance industry . Its structure consists of a hexahydrocyclopentag-2-benzopyran ring system with a strong musk odor.


Synthesis Analysis

The synthesis of 1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine involves several methods. One notable approach is through the intramolecular aza-Wittig reaction of azides derived from 1,2-amino azides and α, β-unsaturated ketones, leading to the formation of 2,3,6,7-tetrahydro-1H-1,4-diazepines. Reduction of these compounds with lithium aluminum hydride produces the corresponding saturated heterocycles .

Another synthesis route involves the preparation of indanones from tetralones, followed by cyclodehydration to form the key intermediate, methyl 7-methoxy-1-oxoindan-4-carboxylate. Further reactions lead to the formation of 1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine .


Molecular Structure Analysis

The molecular formula of 1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine is C12H18N2 , with a molecular weight of approximately 190.28 g/mol . Unfortunately, I don’t have access to a 3D visualization tool, but you can find the 2D structure in the provided references.


Chemical Reactions Analysis

The compound has been involved in various reactions, including hydrolysis, reduction, and cyclization. For example, the benzazocine-2-carbonitrile precursor was hydrolyzed to the corresponding carboxylic acid, which was further converted into its ethyl and methyl esters. Reduction of these esters led to the formation of 2-aminomethyl-3-benzazocine .

Scientific Research Applications

  • K252a

    • Scientific Field : Biochemistry
    • Application Summary : K252a is an alkaloid isolated from Nocardiopsis bacteria. This staurosporine analog is a highly potent cell permeable inhibitor of CaM kinase and phosphorylase kinase .
    • Methods of Application : The compound is used in cell cultures, where it inhibits certain kinases at specific concentrations .
    • Results or Outcomes : K252a has been reported to promote myogenic differentiation in C2 mouse myoblasts and has been shown to block the neuronal differentiation of rat pheochromocytoma PC12 cells by inhibition of trk tyrosine kinase activity .
  • 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-

    • Scientific Field : Chemistry
    • Application Summary : This compound is a chemical structure with a specific molecular weight and formula .
    • Methods of Application : The details of its application or experimental procedures are not specified .
    • Results or Outcomes : The outcomes of its application are not specified .
  • 1-alkyl-9, 10-dimethoxy-1, 2, 3, 4, 6, 7-hexahydro-11bH-benzo [a] quinolizin-2-ones

    • Scientific Field : Organic Chemistry
    • Application Summary : A new synthesis of this compound was described .
    • Methods of Application : The synthesis involves acylation of 3-(3, 4-Dimethoxyphenethylamino) propionitrile with the chloride of various ethyl alkylhydrogenmalonates followed by esterification to yield the corresponding diester-amides, which were cyclized by refluxing with phosphoryl chloride alone .
    • Results or Outcomes : The outcomes of its application are not specified .
  • 1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocine

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in the synthesis of opioid substructures .
    • Methods of Application : The synthesis involves an intramolecular Friedel–Crafts alkylation and an intramolecular Heck cyclization as their respective key ring-forming steps .
    • Results or Outcomes : The outcomes of its application are not specified .
  • 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexachlorocyclopenta [g] -2-benzopyran (HHCB)

    • Scientific Field : Chemistry
    • Application Summary : HHCB is a viscous, or thick, liquid. The primary use of HHCB is as an odor agent for fragrances, for instance, air care products and cleaning products .
    • Methods of Application : The details of its application or experimental procedures are not specified .
    • Results or Outcomes : Total production volume of HHCB in 2015 was between 1 million and 10 million pounds .
  • 1,6-Benzodiazocine, 1,2,3,4,5,6-hexahydro-1,6-dimethyl-

    • Scientific Field : Chemistry
    • Application Summary : This compound is a chemical structure with a specific molecular weight and formula .
    • Methods of Application : The details of its application or experimental procedures are not specified .
    • Results or Outcomes : The outcomes of its application are not specified .
  • 1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocine

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in the synthesis of opioid substructures .
    • Methods of Application : The synthesis involves an intramolecular Friedel–Crafts alkylation and an intramolecular Heck cyclization as their respective key ring-forming steps .
    • Results or Outcomes : The outcomes of its application are not specified .
  • 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexachlorocyclopenta [g] -2-benzopyran (HHCB)

    • Scientific Field : Chemistry
    • Application Summary : HHCB is a viscous, or thick, liquid. The primary use of HHCB is as an odor agent for fragrances, for instance, air care products and cleaning products .
    • Methods of Application : The details of its application or experimental procedures are not specified .
    • Results or Outcomes : Total production volume of HHCB in 2015 was between 1 million and 10 million pounds .
  • 1,6-Benzodiazocine, 1,2,3,4,5,6-hexahydro-1,6-dimethyl-

    • Scientific Field : Chemistry
    • Application Summary : This compound is a chemical structure with a specific molecular weight and formula .
    • Methods of Application : The details of its application or experimental procedures are not specified .
    • Results or Outcomes : The outcomes of its application are not specified .

properties

IUPAC Name

1,2,3,4,5,6-hexahydro-1,6-benzodiazocine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-6-10-9(5-1)11-7-3-4-8-12-10/h1-2,5-6,11-12H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRZYBRMESKXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=CC=CC=C2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378072
Record name 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine

CAS RN

39161-58-5
Record name 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
M Dunaj-Jurčo, D Mikloš… - … Section C: Crystal …, 1993 - scripts.iucr.org
(IUCr) Structure of 11-(4-bromophenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-1,6-benzodiazocine Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short …
Number of citations: 4 scripts.iucr.org
RK Grantham, O Meth-Cohn - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
2,3,3a,4-Tetrahydro-1H-pyrrolo[1,2-a]benzimidazoles (IV), unlike their hexahydropyrido- and othe homologues, give quaternary salts with benzyl chloride which react readily with …
Number of citations: 1 pubs.rsc.org

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